2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
Overview
Description
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a chemical compound widely employed as a fluorinating reagent in various reactions. It is known for its ability to introduce fluorine atoms into organic molecules, which is a valuable transformation in synthetic chemistry .
Scientific Research Applications
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a fluorinating reagent in the synthesis of complex organic molecules
Biology: Fluorinated compounds synthesized using this reagent are often studied for their biological activity and potential as pharmaceuticals
Medicine: The compound is used in the development of fluorinated drugs, which often have improved metabolic stability and bioavailability
Industry: It is employed in the production of fluorinated materials, which have applications in electronics, coatings, and polymers
Mechanism of Action
Mode of Action
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate acts as an electrophilic fluorinating reagent . It interacts with its targets by donating a fluorine atom, which then forms a bond with the target molecule. This results in the fluorination of the target molecule.
Result of Action
The result of the action of this compound is the fluorination of the target molecule . The introduction of a fluorine atom can significantly alter the physical and chemical properties of the target molecule, including its reactivity, polarity, and size.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of fluorination . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dichloropyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide in the presence of tetrafluoroboric acid . The reaction is usually carried out under mild conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but with optimized parameters for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate primarily undergoes substitution reactions, where the fluorine atom is introduced into various substrates . It can also participate in electrophilic fluorination reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluorene, dibenzofuran, and arylboronic esters . The reactions are typically carried out in the presence of a base such as cesium carbonate or potassium carbonate and under mild to moderate temperatures.
Major Products
The major products formed from these reactions are fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
- N-Fluorobenzenesulfonimide
- 1-Fluoropyridinium triflate
Uniqueness
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is unique due to its high reactivity and selectivity in fluorination reactions. It offers regioselective fluorination, which is valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
2,6-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.BF4/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)5/h1-3H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBYXWHPIEUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=[N+](C(=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BCl2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371978 | |
Record name | 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140623-89-8 | |
Record name | Pyridinium, 2,6-dichloro-1-fluoro-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140623-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-1-fluoropyridiniumtetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140623898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-1-fluoropyridiniumtetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Fluoro-2,6-dichloropyridinium Tetrafluoroborate [Fluorinating Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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